molecular formula C24H26N2O5S B4555742 5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B4555742
M. Wt: 454.5 g/mol
InChI Key: SIPYHWNFYFBSOX-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative with a unique structural architecture, combining a morpholine ring at position 2 of the benzene core and a substituted benzylamino group at position 4. The benzyl substituent features a 3-methoxy group and a 4-(thiophen-2-yl methoxy) group, introducing both lipophilic (thiophene) and hydrogen-bonding (morpholine) functionalities.

Properties

IUPAC Name

5-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-29-23-13-17(4-7-22(23)31-16-19-3-2-12-32-19)15-25-18-5-6-21(20(14-18)24(27)28)26-8-10-30-11-9-26/h2-7,12-14,25H,8-11,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPYHWNFYFBSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds The next step involves the formation of the benzoic acid derivative, which is then coupled with the morpholine ring through an amide bond formation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives.

Scientific Research Applications

5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs identified in the literature, focusing on core scaffolds , substituents , and functional group variations .

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Core Structure Key Substituents/Functional Groups Structural Uniqueness
5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID Benzoic acid - Morpholine (position 2)
- 3-Methoxybenzylamino (position 5)
- Thiophene-2-yl methoxy group
Thiophene-methoxy substitution enhances π-π stacking potential vs. phenyl analogs.
4-{2′-(2H-TETRAZOL-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID Benzoic acid - Biphenyl core
- Tetrazole (position 2′)
Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability.
METHYL 5-FORMYL-2-(MORPHOLIN-4-YL)BENZOATE Methyl benzoate - Morpholine (position 2)
- Formyl group (position 5)
Ester group (methyl) vs. free carboxylic acid alters bioavailability.
5-METHOXY-2-[(4-PHENOXYPHENYL)AMINO]BENZOIC ACID Benzoic acid - 4-Phenoxyphenylamino (position 2)
- Methoxy (position 5)
Phenoxy group increases rigidity vs. thiophene’s flexibility.

Key Findings:

Substituent Impact on Bioactivity: The thiophene-methoxy group in the target compound may enhance lipophilicity and π-π interactions compared to phenyl or biphenyl analogs (e.g., 4-{2′-(2H-TETRAZOL-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID) . Thiophene’s electron-rich nature could improve binding to hydrophobic enzyme pockets. Morpholine (common in all except the tetrazole analog) likely improves aqueous solubility due to its polar oxygen atom, a critical feature for oral bioavailability .

Functional Group Variations: The free carboxylic acid in the target compound and 4-{2′-(2H-TETRAZOL-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID contrasts with the methyl ester in METHYL 5-FORMYL-2-(MORPHOLIN-4-YL)BENZOATE. Free acids typically exhibit higher plasma protein binding but lower cell permeability .

Metabolic and Toxicity Profiles: While specific data are absent, compounds with thiophene (target compound) may undergo oxidative metabolism via cytochrome P450 enzymes, whereas phenoxy groups (e.g., 5-METHOXY-2-[(4-PHENOXYPHENYL)AMINO]BENZOIC ACID) are prone to glucuronidation .

Biological Activity

The compound 5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O5_{5}S
  • Key Functional Groups :
    • Morpholine ring
    • Methoxy and thiophene substituents
    • Benzoic acid moiety

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)15.7Induction of apoptosis via BAX and caspase pathways
SH-SY5Y (neuroblastoma)1.2Cell cycle arrest in G2/M phase
PANC-1 (pancreatic)1.2Inhibition of tubulin polymerization

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, increasing pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • Tubulin Inhibition : The compound acts as a potent inhibitor of tubulin polymerization, which is essential for mitosis and cellular division, thereby contributing to its anticancer effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Morpholine Substitution : The presence of the morpholine ring significantly enhances cytotoxicity compared to other substituents like phenyl or sulfonamide groups .
  • Methoxy Groups : The methoxy substituents on the phenyl ring improve solubility and bioavailability, contributing to enhanced anticancer activity .
  • Thiophene Influence : Incorporation of thiophene moieties has been associated with improved binding affinity to target proteins involved in cancer progression .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction, supporting its potential as a therapeutic agent against various cancers.
  • Combination Therapy : When used in combination with established chemotherapeutics, this compound demonstrated synergistic effects, leading to reduced side effects and improved therapeutic outcomes.

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps for synthesizing 5-[({3-methoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid, and how can reaction conditions be optimized? A:

  • Step 1: Introduce the methoxyphenoxy group via nucleophilic substitution of the benzoic acid core with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Functionalize the amino group via reductive amination using sodium cyanoborohydride to couple the substituted benzylamine intermediate .
  • Step 3: Purify intermediates using column chromatography (silica gel, hexane/EtOH gradient) to minimize impurities .
  • Optimization: Use high-throughput screening to identify ideal solvent systems (e.g., DMF vs. THF) and reaction temperatures (45–60°C) .

Q2: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize? A:

  • 1H NMR: Focus on aromatic protons (δ 6.8–8.2 ppm), morpholine protons (δ 3.6–3.8 ppm), and thiophene protons (δ 7.2–7.4 ppm) .
  • LC-MS: Confirm molecular weight ([M+H]+ expected at ~480–500 Da) and purity (>95%) .
  • FT-IR: Validate carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Reactivity and Stability

Q3: How does the thiophene-methoxy substituent influence the compound’s stability under oxidative or reductive conditions? A:

  • Oxidation: The thiophene ring is prone to oxidation, forming sulfoxides or sulfones, which can alter biological activity. Use antioxidants (e.g., BHT) during storage .
  • Reduction: The morpholine ring and tertiary amine are stable under mild reducing conditions (e.g., NaBH₄), but the benzoic acid group may require protection (e.g., methyl ester) .
  • Methodological Note: Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Q4: Can the methoxy groups undergo demethylation under physiological conditions, and how can this be tested experimentally? A:

  • Risk: Methoxy groups on the phenyl ring may undergo enzymatic demethylation (e.g., cytochrome P450).
  • Testing: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Control: Use deuterated methoxy groups (e.g., CD₃O-) to track demethylation pathways .

Advanced Experimental Design

Q5: How can factorial design be applied to optimize the synthesis yield while minimizing byproduct formation? A:

  • Variables: Test temperature (40–70°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.1–1.0 equiv) .
  • Response Surface Methodology (RSM): Use a central composite design to model interactions between variables and predict optimal conditions .
  • Validation: Confirm reproducibility across three independent batches .

Q6: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound? A:

  • Pharmacokinetic Profiling: Assess bioavailability (e.g., Cmax, AUC) and tissue distribution to identify metabolic bottlenecks .
  • Metabolite Identification: Compare in vitro (hepatocyte assays) and in vivo (plasma/tissue samples) metabolite profiles .
  • Dose Adjustment: Use allometric scaling (e.g., body surface area) to refine in vivo dosing regimens .

Theoretical and Mechanistic Insights

Q7: How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)? A:

  • Target Selection: Prioritize receptors with known affinity for benzoic acid derivatives (e.g., COX-2, PPARγ) .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding .
  • Validation: Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .

Q8: What computational methods are suitable for analyzing electronic effects of the thiophene-methoxy group on the compound’s reactivity? A:

  • DFT Calculations: Calculate HOMO-LUMO gaps and electrostatic potential maps (e.g., Gaussian 09, B3LYP/6-31G*) to predict nucleophilic/electrophilic sites .
  • MD Simulations: Model solvation effects (explicit water) to assess stability in physiological environments .

Methodological Frameworks

Q9: How should researchers integrate this compound into a broader theoretical framework for drug discovery? A:

  • Hypothesis-Driven Design: Link the compound’s structure to a disease pathway (e.g., inflammation via COX-2 inhibition) using SAR databases (e.g., ChEMBL) .
  • Multi-Omics Integration: Combine transcriptomic data (e.g., RNA-seq) with proteomic profiling to identify off-target effects .

Q10: What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies? A:

  • Nonlinear Regression: Fit data to a sigmoidal model (Hill equation) using GraphPad Prism .
  • ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Power Analysis: Ensure sample sizes (n ≥ 6) achieve 80% power (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 2
5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID

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